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Compound of Interest

Compound Name: 2-Nitroadamantane

Cat. No.: B056112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-nitroadamantane, a

valuable building block in medicinal chemistry and materials science. Due to the challenges

associated with direct C-H nitration at the secondary (C2) position of the adamantane cage,

which is less reactive than the tertiary bridgehead positions, a multi-step synthetic approach is

proposed. This protocol outlines a reliable pathway starting from the commercially available 2-

adamantanone.

The described methodology involves three key transformations:

Reduction of 2-adamantanone: The carbonyl group of 2-adamantanone is reduced to a

hydroxyl group to yield 2-adamantanol.

Bromination of 2-adamantanol: The secondary alcohol is converted to the corresponding 2-

bromoadamantane.

Nucleophilic Substitution with Nitrite: 2-bromoadamantane is reacted with a nitrite salt to

introduce the nitro group at the C2 position, yielding the target compound, 2-
nitroadamantane.

Experimental Protocols
Step 1: Reduction of 2-Adamantanone to 2-Adamantanol
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This procedure details the reduction of the ketone functionality of 2-adamantanone to the

secondary alcohol, 2-adamantanol, using sodium borohydride.

Materials and Reagents:

Reagent/Material Formula
Molar Mass ( g/mol
)

Quantity

2-Adamantanone C₁₀H₁₄O 150.22 10.0 g

Methanol CH₃OH 32.04 200 mL

Sodium Borohydride NaBH₄ 37.83 2.5 g

Deionized Water H₂O 18.02 As needed

Diethyl Ether (C₂H₅)₂O 74.12 As needed

Anhydrous Sodium

Sulfate
Na₂SO₄ 142.04 As needed

1 M Hydrochloric Acid HCl 36.46 As needed

Procedure:

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-

adamantanone in 200 mL of methanol.

Cool the solution in an ice bath to 0-5 °C.

Slowly add 2.5 g of sodium borohydride to the stirred solution in small portions over 30

minutes, maintaining the temperature below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 4 hours.

Quench the reaction by carefully adding 1 M hydrochloric acid dropwise until the

effervescence ceases and the pH is neutral.

Remove the methanol under reduced pressure using a rotary evaporator.
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To the resulting residue, add 100 mL of deionized water and extract the aqueous layer with

diethyl ether (3 x 50 mL).

Combine the organic extracts and wash with brine (2 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 2-adamantanol as a white solid.

The product can be further purified by recrystallization from hexane.

Expected Yield: 90-95%

Step 2: Conversion of 2-Adamantanol to 2-
Bromoadamantane
This protocol describes the synthesis of 2-bromoadamantane from 2-adamantanol using

hydrobromic acid.

Materials and Reagents:

Reagent/Material Formula
Molar Mass ( g/mol
)

Quantity

2-Adamantanol C₁₀H₁₆O 152.23 9.0 g

Hydrobromic Acid

(48% aq.)
HBr 80.91 100 mL

Dichloromethane CH₂Cl₂ 84.93 As needed

Saturated Sodium

Bicarbonate
NaHCO₃ 84.01 As needed

Anhydrous

Magnesium Sulfate
MgSO₄ 120.37 As needed

Procedure:
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Place 9.0 g of 2-adamantanol and 100 mL of 48% aqueous hydrobromic acid in a 250 mL

round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

Heat the mixture to reflux and maintain for 24 hours.

After cooling to room temperature, pour the reaction mixture into a separatory funnel

containing 100 mL of ice-water.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution

until the aqueous layer is neutral, followed by a wash with brine (2 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

The crude 2-bromoadamantane can be purified by sublimation or recrystallization from

methanol to afford a white crystalline solid.

Expected Yield: 70-80%

Step 3: Synthesis of 2-Nitroadamantane from 2-
Bromoadamantane
This procedure outlines the nucleophilic substitution reaction of 2-bromoadamantane with

sodium nitrite to yield 2-nitroadamantane. Note that the formation of 2-adamantyl nitrite is a

significant side reaction, and yields of the desired nitroalkane from secondary bromides can be

modest.

Materials and Reagents:
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Reagent/Material Formula
Molar Mass ( g/mol
)

Quantity

2-Bromoadamantane C₁₀H₁₅Br 215.13 5.0 g

Sodium Nitrite NaNO₂ 69.00 5.0 g

Dimethylformamide

(DMF)
C₃H₇NO 73.09 100 mL

Deionized Water H₂O 18.02 As needed

Diethyl Ether (C₂H₅)₂O 74.12 As needed

Anhydrous

Magnesium Sulfate
MgSO₄ 120.37 As needed

Procedure:

In a 250 mL round-bottom flask, dissolve 5.0 g of 2-bromoadamantane in 100 mL of dry

dimethylformamide (DMF).

Add 5.0 g of sodium nitrite to the solution.

Heat the reaction mixture to 80 °C and stir for 48 hours under a nitrogen atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into 300 mL of ice-water.

Extract the aqueous solution with diethyl ether (4 x 75 mL).

Combine the organic extracts and wash with deionized water (3 x 100 mL) to remove

residual DMF, followed by a brine wash (1 x 100 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product will be a mixture of 2-nitroadamantane and 2-adamantyl nitrite. Careful

purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient)
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is required to separate the two isomers.

Expected Yield: 20-30%

Visualized Experimental Workflow
The following diagram illustrates the multi-step synthesis of 2-nitroadamantane from 2-

adamantanone.
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Caption: Synthetic pathway for 2-nitroadamantane.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 2-
Nitroadamantane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056112#protocol-for-the-nitration-of-adamantane-to-
2-nitroadamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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